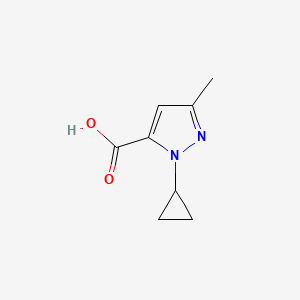
2-Cyclopropyl-5-methyl-2H-Pyrazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is C8H10N2O2 . The InChI string is InChI=1S/C8H10N2O2/c1-10-7 (8 (11)12)4-6 (9-10)5-2-3-5/h4-5H,2-3H2,1H3, (H,11,12) .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They have diversified applications in different areas such as technology, medicine and agriculture .Physical and Chemical Properties Analysis
The molecular weight of “2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Pyrazolderivate wurden als antiviral wirksam beschrieben . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Celecoxib, ein bekanntes entzündungshemmendes Medikament, enthält ein Pyrazol-Gerüst . Dies deutet darauf hin, dass andere Pyrazolderivate, einschließlich 2-Cyclopropyl-5-methyl-2H-Pyrazol-3-carbonsäure, möglicherweise entzündungshemmende Eigenschaften besitzen.
Antitumoraktivität
Pyrazolderivate wurden auf ihr potenzielles Antitumor-Potenzial untersucht . Die spezifischen Wirkmechanismen können je nach spezifischem Derivat und der Art des Tumors variieren.
Antibakterielle Aktivität
Pyrazolderivate haben antimikrobielle Eigenschaften gegen eine Vielzahl von Krankheitserregern gezeigt . Dies macht sie zu einer möglichen Quelle für neue antimikrobielle Wirkstoffe.
Antioxidative Aktivität
Einige Pyrazolderivate haben antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können.
6. Hemmer der Arylhydrocarbonrezeptor (AhR) Genomischen Signalgebung CH-223191, ein Derivat des Pyrazols, wurde funktionell als Hemmer der Arylhydrocarbonrezeptor (AhR) Genomischen Signalgebung getestet . Dies deutet darauf hin, dass andere Pyrazolderivate, einschließlich this compound, möglicherweise ähnliche Eigenschaften besitzen.
Wirkmechanismus
Target of Action
The primary target of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid is the aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Result of Action
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid prevents toxicity induced by 2,3,7,8-TCDD by antagonizing the aryl hydrocarbon receptor . This suggests that it can modulate the cellular effects of AhR activation.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). The aryl hydrocarbon receptor is a ligand-dependent transcription factor that senses a wide range of endogenous and exogenous molecules. 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid exerts ligand-selective antagonism, effectively inhibiting the binding of halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to the aryl hydrocarbon receptor . This inhibition prevents the activation of the receptor and subsequent transcriptional responses, thereby modulating the expression of genes involved in xenobiotic metabolism and immune responses.
Cellular Effects
The effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid on various cell types and cellular processes are profound. By antagonizing the aryl hydrocarbon receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid has been shown to prevent TCDD-induced toxicity in hepatoma cells by inhibiting the receptor’s nuclear translocation and DNA binding . This results in reduced expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, and decreased production of inflammatory cytokines such as interleukin-10.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with the aryl hydrocarbon receptor. The compound competes with agonists such as TCDD for binding to the receptor’s ligand-binding domain, thereby preventing receptor activation . This competitive inhibition blocks the receptor’s conformational changes, nuclear translocation, and subsequent dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT). As a result, the transcription of aryl hydrocarbon receptor target genes is suppressed, leading to altered gene expression profiles and reduced xenobiotic metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the aryl hydrocarbon receptor for extended periods . Prolonged exposure to light or elevated temperatures may lead to degradation and reduced efficacy. Long-term studies in vitro have shown that continuous treatment with 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid can result in sustained suppression of cytochrome P450 enzyme expression and decreased cellular proliferation.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively antagonizes the aryl hydrocarbon receptor and prevents TCDD-induced toxicity without causing significant adverse effects . At high doses, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid may exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidative metabolism of various substrates . By inhibiting the aryl hydrocarbon receptor, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid modulates the expression and activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels. This can impact the detoxification and clearance of xenobiotics from the body.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as the aryl hydrocarbon receptor . Additionally, binding proteins may sequester 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is primarily within the cytoplasm, where it interacts with the aryl hydrocarbon receptor complex. Upon binding to the receptor, the compound prevents the receptor’s translocation to the nucleus, thereby inhibiting its transcriptional activity . This cytoplasmic retention is crucial for the compound’s antagonistic effects on the aryl hydrocarbon receptor signaling pathway. Additionally, post-translational modifications and targeting signals may further influence the subcellular distribution and activity of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXLELBYRGQBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2583810.png)
![1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2583813.png)
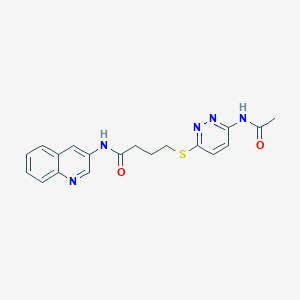
![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

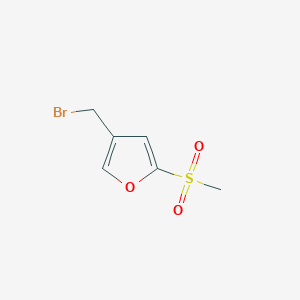
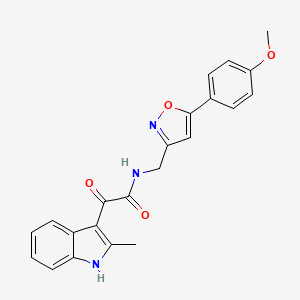
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583822.png)
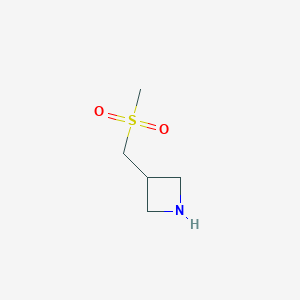
![N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2583825.png)
